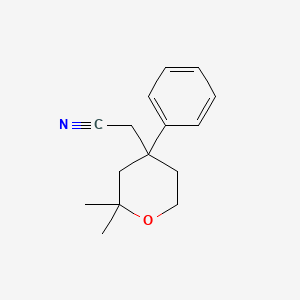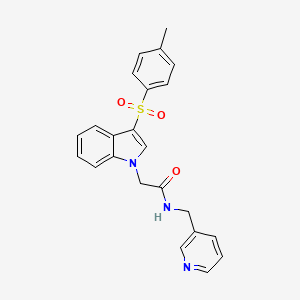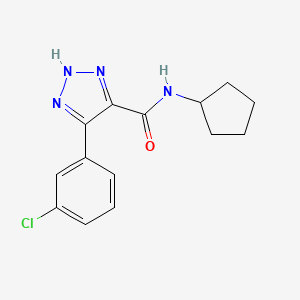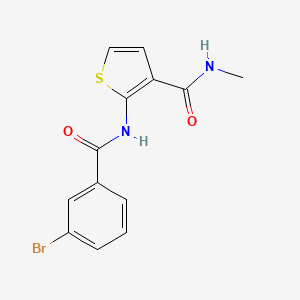
3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various adamantyl derivatives and their chemical properties, which can provide insights into the analysis of the compound . Adamantyl derivatives are known for their biological activity and are often explored for their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of adamantyl derivatives typically involves the introduction of the adamantyl group into other molecular frameworks. For example, the synthesis of adamantylaminopyrimidines and -pyridines was achieved by the attack of an adamantyl cation on amino heterocycles . Similarly, adamantylated pyrimidines were synthesized from the reaction of 3-(adamantan-1-yl)-3-oxopropionic acid ethyl ester with various nitrogen-containing compounds . These methods suggest that the synthesis of "3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione" could potentially involve the introduction of an adamantyl group into a pyrrolidinedione framework, possibly through a similar cationic attack mechanism.
Molecular Structure Analysis
The molecular structures of adamantyl derivatives have been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the molecular structures of some adamantylated pyrimidines were determined by X-ray methods, revealing their three-dimensional conformation . Although the exact structure of "3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione" is not provided, it can be inferred that the adamantyl group would impart a bulky and rigid characteristic to the molecule, potentially affecting its molecular recognition and binding properties.
Chemical Reactions Analysis
Adamantyl derivatives participate in various chemical reactions, often involving their functional groups. For example, the substitution of pyridine 1-oxides by 1-adamantanethiol in acetic anhydride was studied, showing that the adamantyl group can be introduced into different positions on the pyridine ring . The reactivity of the adamantyl group in "3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione" would likely be influenced by the other functional groups present in the molecule, such as the amino and dimethoxyphenyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantyl derivatives are influenced by the presence of the adamantyl group, which is known for its lipophilicity and steric bulk. These properties can affect the solubility, stability, and reactivity of the compounds. For instance, the adamantyl group was found to increase the potency and resistance to degradation of pyridylalkyl esters when tested for inhibitory activity toward human cytochrome P45017α . The physical and chemical properties of "3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione" would need to be empirically determined, but it is likely that the compound would exhibit characteristics similar to other adamantyl derivatives, such as increased lipophilicity and potential biological activity.
Applications De Recherche Scientifique
Pyrrolidinedione Derivatives and Adamantane in Research
Pyrrolidinedione Applications :Pyrrolidinedione derivatives are known for their wide range of biological activities. Their core structure, a five-membered lactam ring, is integral in medicinal chemistry due to its involvement in key biological interactions. Research suggests that pyrrolidinediones can be functionalized to exhibit desirable pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. For example, pyrrolidine dione derivatives have been investigated for their potential in drug delivery systems due to their ability to form spherical nanoparticles for targeted therapy (Petzold-Welcke et al., 2014).
Adamantane Derivatives in Neurodegenerative Disease Research :Adamantane derivatives like amantadine and memantine are noted for their application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds interact with various neurotransmitter systems, providing symptomatic relief from these disorders. The pharmacological profile of adamantane-based scaffolds emphasizes their utility in exploring new treatments for dementia and other neurodegenerative conditions (Dembitsky et al., 2020).
Propriétés
IUPAC Name |
3-(1-adamantylamino)-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-27-16-3-4-18(19(8-16)28-2)24-20(25)9-17(21(24)26)23-22-10-13-5-14(11-22)7-15(6-13)12-22/h3-4,8,13-15,17,23H,5-7,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMQGUGANXXLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)




![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)